5-bromo-N-(2-bromo-4-methylphenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(2-bromo-4-methylphenyl)furan-2-carboxamide is an organic compound belonging to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of bromine atoms and a carboxamide group in its structure makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-bromo-4-methylphenyl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: Suzuki–Miyaura coupling is a prominent reaction for forming carbon-carbon bonds in this compound.
Common Reagents and Conditions
Brominating Agents: Bromine, N-bromosuccinimide (NBS)
Catalysts: Palladium catalysts for coupling reactions
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while coupling reactions can form complex organic molecules with extended carbon chains .
Scientific Research Applications
5-bromo-N-(2-bromo-4-methylphenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties due to the presence of bromine atoms.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-bromo-4-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The bromine atoms in the compound can form strong bonds with biological molecules, potentially disrupting their normal function. This interaction can lead to the inhibition of microbial growth or the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(4-bromophenyl)furan-2-carboxamide: Similar structure but with different substitution patterns.
Benzamide, 2-bromo-: Contains a benzamide group instead of a furan ring.
Uniqueness
The uniqueness of 5-bromo-N-(2-bromo-4-methylphenyl)furan-2-carboxamide lies in its specific substitution pattern and the presence of both bromine atoms and a furan ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H9Br2NO2 |
---|---|
Molecular Weight |
359.01 g/mol |
IUPAC Name |
5-bromo-N-(2-bromo-4-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H9Br2NO2/c1-7-2-3-9(8(13)6-7)15-12(16)10-4-5-11(14)17-10/h2-6H,1H3,(H,15,16) |
InChI Key |
QEAKZBGYFSDGPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.